2-Methoxyphenethylzinc bromide

Description

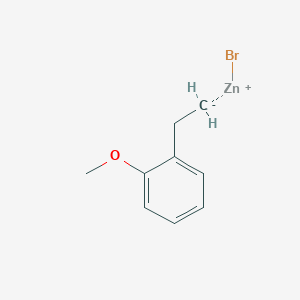

2-Methoxyphenethylzinc bromide (C₉H₁₁BrOZn, MW 280.48) is an organozinc reagent commonly used in synthetic organic chemistry for cross-coupling reactions, such as Negishi couplings, to construct carbon-carbon bonds. It is typically prepared via transmetallation reactions, where a Grignard or lithium reagent reacts with a zinc halide. The compound is often stabilized in tetrahydrofuran (THF) as a 0.5 M solution . The methoxy group at the ortho position of the phenethyl moiety enhances its electron-donating properties, influencing reactivity and selectivity in catalytic cycles.

Properties

Molecular Formula |

C9H11BrOZn |

|---|---|

Molecular Weight |

280.5 g/mol |

IUPAC Name |

bromozinc(1+);1-ethyl-2-methoxybenzene |

InChI |

InChI=1S/C9H11O.BrH.Zn/c1-3-8-6-4-5-7-9(8)10-2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

ZMPGZEQNKLXQEF-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=CC=C1C[CH2-].[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyphenethylzinc bromide is typically prepared by the reaction of 2-methoxyphenethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent.

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors where 2-methoxyphenethyl bromide is reacted with zinc dust in tetrahydrofuran. The reaction mixture is stirred and maintained at a controlled temperature to ensure complete conversion of the starting material to the desired organozinc compound.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyphenethylzinc bromide undergoes various types of reactions, including:

Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

Transmetalation: It can transfer its organic group to other metals, such as palladium or copper, in cross-coupling reactions.

Substitution: It can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in tetrahydrofuran at low temperatures.

Transmetalation: Often involves palladium or copper catalysts, with the reaction carried out under inert atmosphere.

Substitution: Involves electrophiles such as alkyl halides or acyl chlorides, with the reaction carried out in tetrahydrofuran or other suitable solvents.

Major Products:

Alcohols: Formed from nucleophilic addition to carbonyl compounds.

Coupled Products: Formed from cross-coupling reactions with other organometallic reagents.

Substituted Aromatics: Formed from substitution reactions with electrophiles.

Scientific Research Applications

2-Methoxyphenethylzinc bromide is used in various scientific research applications, including:

Organic Synthesis: It is a valuable reagent for the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is employed in the preparation of functionalized materials and polymers.

Catalysis: It is used in the development of new catalytic processes for organic transformations.

Mechanism of Action

The mechanism of action of 2-Methoxyphenethylzinc bromide involves the transfer of its organic group to an electrophilic substrate. This transfer is facilitated by the nucleophilic nature of the organozinc compound, which readily reacts with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.

Comparison with Similar Compounds

2-Heptylzinc Bromide

- Formula : C₇H₁₃BrZn

- Molecular Weight : 247.18 g/mol

- Key Differences :

- The absence of an aromatic ring and methoxy group reduces steric hindrance, making 2-heptylzinc bromide more reactive in aliphatic coupling reactions.

- Applications: Primarily used in alkylation of aryl halides, whereas 2-methoxyphenethylzinc bromide is favored for introducing methoxy-substituted aromatic motifs .

2-Methoxybenzyl Bromide

- Formula : C₈H₉BrO

- Molecular Weight : 201.06 g/mol

- Key Differences: A benzyl bromide derivative lacking the zinc center, making it a direct electrophile rather than a nucleophilic coupling partner. Reactivity: Participates in Friedel-Crafts alkylation (e.g., ) but requires catalysts like AlCl₃, unlike the transition-metal-catalyzed reactions of organozinc reagents .

Ethynylzinc Bromide Derivatives

- Example : 2-Methoxyphenylethynylzinc bromide

- Synthesis : Prepared via palladium-catalyzed coupling of 2-iodoanisole with ethynylzinc bromide (54% yield, ).

- Key Differences :

Reactivity and Selectivity Trends

- Electron-Donating Effects: The methoxy group in this compound enhances nucleophilicity at the β-carbon, favoring coupling with electron-deficient aryl halides. This contrasts with non-substituted arylzinc reagents, which exhibit broader but less selective reactivity .

- Steric Considerations : Bulky substituents on similar compounds (e.g., pentabromobenzyl moieties in ) reduce reactivity due to steric hindrance, whereas the linear phenethyl chain in this compound allows efficient transmetallation .

- Thermal Stability: Unlike polymeric brominated flame retardants derived from pentabromobenzyl bromide (), organozinc reagents like this compound are thermally labile and require low-temperature storage .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Methoxyphenethylzinc bromide, and what critical parameters influence yield and purity?

- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling. A representative protocol involves reacting ethynyllithium-ethylenediamine complex with anhydrous ZnBr₂ in THF at 0°C, followed by addition of 2-iodoanisole and Pd(PPh₃)₄. Reaction monitoring via GC and quenching with HCl ensures completion. Yield optimization (e.g., 54% in ) depends on stoichiometry, solvent dryness, and catalyst loading .

- Critical Parameters : Moisture control (anhydrous THF), reaction temperature (0°C initiation), and catalyst activity (Pd(PPh₃)₄) are pivotal. Side reactions, such as proto-dezincation, can be minimized by strict inert conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

- Analytical Methods :

- ¹H NMR : Confirm methoxy (-OCH₃) resonance at ~3.8 ppm and aromatic protons (6.5–7.5 ppm).

- GC-MS : Monitor retention time and molecular ion peaks for purity assessment.

- FT-IR : Validate C-Zn bond vibrations (~500 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).

- Validation : Cross-referencing with synthetic intermediates (e.g., 2-Methoxyphenylethyne in ) ensures structural fidelity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the efficiency of palladium-catalyzed cross-coupling reactions involving this compound?

- Catalytic Systems : Replace Pd(PPh₃)₄ with Buchwald-Hartwig ligands (e.g., XPhos) to improve turnover frequency. shows 6-hour completion with Pd(PPh₃)₄, but ligand screening could reduce time .

- Solvent Effects : Test polar aprotic solvents (e.g., DME) versus THF to modulate reaction kinetics. Zinc bromide solubility in THF (1.0 M, ) ensures homogeneous mixing .

- Kinetic Profiling : Use in situ FT-IR or GC to track reagent consumption and optimize stoichiometric ratios .

Q. What strategies mitigate decomposition of this compound during storage and handling, considering its sensitivity to moisture and oxygen?

- Stabilization :

- Storage : Use Schlenk flasks under argon with molecular sieves. Pre-dried solvents (e.g., THF over Na/benzophenone) reduce hydrolysis .

- Handling : Syringe transfer under inert atmosphere; avoid prolonged exposure to light (photolytic decomposition reported for arylzinc analogs, ) .

Q. How can researchers resolve contradictory data regarding the reactivity of this compound in asymmetric synthesis?

- Controlled Experiments : Compare reactivity with chiral ligands (e.g., (R)-BINAP) versus achiral systems. highlights methallylzinc bromide’s use in asymmetric amination, suggesting similar strategies for enantioselective couplings .

- Mechanistic Studies : Use DFT calculations to probe steric/electronic effects of the methoxy group on transition states. Cross-reference kinetic data with NMR reaction monitoring .

Q. What advanced methods quantify trace impurities (e.g., bromide ions) in this compound, and how do these affect downstream applications?

- Analytical Techniques :

- Capillary Electrophoresis : Optimize buffer co-ions (e.g., chloride) for resolution of Br⁻ peaks ( ).

- ICP-MS : Detect Zn²⁺ and Br⁻ at ppm levels.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.